1-Chloro-3-ethyl-2-fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClF |
|---|---|
Molecular Weight |
158.60 g/mol |
IUPAC Name |
1-chloro-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
InChI Key |
BWLPSOGFVWUWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 Chloro 3 Ethyl 2 Fluorobenzene
De Novo Synthesis Pathways
The construction of the 1-chloro-3-ethyl-2-fluorobenzene molecule from simpler precursors involves a sequence of reactions designed to install the chloro, ethyl, and fluoro groups at the desired 1, 3, and 2 positions, respectively. The order of these introductions is critical to achieving the target substitution pattern due to the directing effects of the substituents on electrophilic aromatic substitution reactions.
Regioselective Halogenation Strategies
The introduction of chlorine and fluorine onto the aromatic ring with the correct regiochemistry is a pivotal challenge in the synthesis of the target compound. The directing effects of these halogens, as well as any pre-existing alkyl groups, must be carefully considered.
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing halogen atoms to a benzene (B151609) ring. masterorganicchemistry.comchemguide.co.uklibretexts.org In the context of synthesizing this compound, this can be approached by halogenating a pre-functionalized benzene ring.
For instance, starting with 2-fluoroethylbenzene, electrophilic chlorination would be a potential step. Fluorine is an ortho, para-directing group, albeit a deactivating one. vaia.commasterorganicchemistry.comchemicalforums.com Therefore, the reaction of 2-fluoroethylbenzene with a chlorinating agent like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would be expected to yield a mixture of isomers, primarily 1-chloro-2-fluoro-4-ethylbenzene and 1-chloro-2-fluoro-6-ethylbenzene. masterorganicchemistry.comchemguide.co.uklibretexts.orgntu.edu.sg Achieving the desired this compound (where the chlorine is meta to the ethyl group) through direct chlorination of 2-fluoroethylbenzene is not favored due to the ortho, para-directing influence of both the fluorine and ethyl groups.
A plausible alternative involves introducing the chlorine atom before the ethyl group. For example, the chlorination of fluorobenzene (B45895) would yield a mixture of ortho- and para-chlorofluorobenzene. Subsequent steps would then be required to introduce the ethyl group at the correct position.
Table 1: Electrophilic Halogenation Reactions
| Starting Material | Reagents | Product(s) | Notes |
| Benzene | Cl₂, AlCl₃ or FeCl₃ | Chlorobenzene | chemguide.co.uklibretexts.org |
| Benzene | Br₂, AlBr₃ or FeBr₃ | Bromobenzene | chemguide.co.uklibretexts.org |
| 2-Fluoroethylbenzene | Cl₂, Lewis Acid | Mixture of isomers (ortho/para to F and ethyl) | Fluorine and ethyl are ortho, para-directors. vaia.com |
Another strategy involves manipulating the electronic nature of the ring. For example, if a strongly deactivating and meta-directing group is present, chlorination will be directed to the meta position. This group can then be converted to an ethyl group or replaced in a subsequent step.
Introduction of the Ethyl Group
The ethyl group can be introduced onto the benzene ring either before or after the halogenation steps, using various synthetic methodologies.
The Friedel-Crafts reaction is a classic method for installing alkyl groups on an aromatic ring. wikipedia.orgsoftbeam.net Direct Friedel-Crafts alkylation of a halogenated benzene derivative, such as 1-chloro-2-fluorobenzene (B165100), with an ethylating agent like ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) could be considered. libretexts.orgyoutube.com However, this approach is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com
A more controlled and often preferred method is Friedel-Crafts acylation followed by reduction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this two-step sequence, an acyl group is first introduced, and then the carbonyl group is reduced to a methylene (B1212753) group.
For the synthesis of this compound, one could start with 1-chloro-2-fluorobenzene and perform a Friedel-Crafts acylation with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of AlCl₃. wikipedia.orgkhanacademy.org The fluorine atom is an ortho, para-director, so the acylation would be expected to occur at the position para to the fluorine, yielding 4-chloro-3-fluoroacetophenone. To obtain the desired 3-ethyl substitution, the starting material would need to be 1-chloro-2-fluorobenzene, and the acylation would need to be directed to the position meta to the chlorine and ortho to the fluorine. The directing effects of both halogens would need to be carefully considered.
Once the ketone is formed, it can be reduced to the corresponding ethyl group using methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgorganic-chemistry.org A patent describes a synthesis of 1-chloro-3-ethylbenzene (B1584093) from m-chloroacetophenone using hydrazine hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol, which is a Wolff-Kishner type reduction. google.com
Table 2: Friedel-Crafts Acylation and Reduction
| Reaction | Reagents and Conditions | Product | Notes |
| Friedel-Crafts Acylation | Benzene, Acetyl chloride, AlCl₃ | Acetophenone | doubtnut.com |
| Wolff-Kishner Reduction | Ketone, Hydrazine (N₂H₄), KOH, heat | Alkane | Reduces a carbonyl group to a methylene group. wikipedia.org |
| Clemmensen Reduction | Ketone, Zn(Hg), HCl | Alkane | Reduces a carbonyl group to a methylene group. wikipedia.orgorganic-chemistry.org |
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov These reactions provide a versatile and often more functional-group-tolerant alternative to traditional methods.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comchem-fan.comrsc.orgwikipedia.orglibretexts.org To synthesize this compound, one could envision coupling an appropriate aryl boronic acid or ester with an ethylating agent, or vice-versa. For instance, (3-chloro-2-fluorophenyl)boronic acid could be coupled with an ethyl halide or a related electrophile. The success of this reaction depends on the availability of the starting materials and the choice of catalyst, ligand, and reaction conditions to achieve high yield and selectivity. rsc.orgcas.cn
Heck-type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comyoutube.com While typically used to form vinylarenes, variations of Heck-type reactions, sometimes referred to as alkyl Heck-type reactions, can be used to introduce alkyl groups. nih.gov For example, a suitably substituted aryl halide could be coupled with ethylene (B1197577) under specific palladium catalysis conditions to introduce the ethyl group.
These cross-coupling reactions offer a high degree of control and are often compatible with a wide range of functional groups, making them attractive options for the synthesis of complex molecules like this compound. rsc.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Components | Bond Formed | Notes |
| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide, Pd catalyst, Base | C(sp²) - C(sp³) | Highly versatile for C-C bond formation. youtube.comchem-fan.comwikipedia.org |
| Heck Reaction | Aryl/Vinyl halide, Alkene, Pd catalyst, Base | C(sp²) - C(sp²) (vinyl) | Can be adapted for alkyl group introduction. organic-chemistry.orgyoutube.comnih.gov |
Fluorination Reactions
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This can be achieved through either electrophilic or nucleophilic fluorination methods, with the choice of method depending heavily on the nature of the available precursors.
Electrophilic fluorination involves the direct reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). This approach would typically be applied to a precursor such as 1-chloro-3-ethylbenzene. The primary challenge in this strategy lies in controlling the regioselectivity. The ethyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. Therefore, direct fluorination of 1-chloro-3-ethylbenzene would be expected to yield a mixture of isomers, with fluorination occurring at positions 4, 6, and potentially 2.
The reaction would require a potent electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®. The reaction mechanism involves the attack of the aromatic π-system on the electrophilic fluorine source to form a sigma complex (arenium ion), which then loses a proton to restore aromaticity. Achieving selective fluorination at the sterically hindered position 2, between the existing chloro and ethyl groups, would be exceptionally challenging and likely result in low yields of the desired product, making this a less favorable synthetic route.
Nucleophilic aromatic substitution (SNAr) is a more common and often more regioselective method for introducing fluorine. This approach requires a precursor with a good leaving group (such as -NO₂, -Cl, or -N₂⁺) at the target position, typically activated by electron-withdrawing groups.
From an Amino Precursor (Balz-Schiemann Reaction): The most established method for this transformation is the Balz-Schiemann reaction, which converts a primary aromatic amine into a fluoroarene via a diazonium salt intermediate. wikipedia.org The logical precursor for this route would be 2-chloro-6-ethylaniline (B1642273).
The synthesis would proceed in two main stages:
Diazotization: The 2-chloro-6-ethylaniline is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄), typically at low temperatures (0–5 °C). This converts the amino group into a diazonium tetrafluoroborate (B81430) salt (-N₂⁺BF₄⁻).
Fluorodediazoniation: The isolated diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, leaving behind the desired this compound. wikipedia.org
Innovations on the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization with nitrosonium salts (e.g., [NO]SbF₆) to avoid isolating the potentially unstable diazonium intermediate. wikipedia.org Another variation involves using liquid hydrogen fluoride (B91410) as the solvent and fluoride source. wikipedia.org A similar method for preparing fluoroaromatic compounds from the corresponding amines involves reaction with a nitrosating agent in the presence of boron trifluoride, followed by thermal decomposition of the resulting diazonium salt without its isolation. google.com
From a Nitro Precursor (Fluorodenitration): An alternative nucleophilic approach is the replacement of a nitro group. This would involve a precursor like 1-chloro-3-ethyl-2-nitrobenzene. The nitro group is an excellent activating group for nucleophilic aromatic substitution. The reaction involves heating the nitro compound with a fluoride source, such as spray-dried potassium fluoride (KF), often in a polar aprotic solvent like DMF or sulfolane (B150427) and sometimes with a phase-transfer catalyst. researchgate.netgoogle.com
A patented method for a similar transformation involves the fluorination of 2,6-dichloronitrobenzene with potassium fluoride to yield 2-fluoro-6-chloro-nitrobenzene. google.com This suggests that fluorination of a precursor like 1,2-dichloro-3-ethylbenzene (B1634016) could also be a viable, albeit challenging, pathway.
Synthesis from Precursor Molecules
A common strategy begins with a disubstituted benzene and introduces the final functional group.
Route A: Starting from 1-Chloro-3-ethylbenzene
Nitration: 1-Chloro-3-ethylbenzene can be nitrated using a standard mixture of nitric acid and sulfuric acid. This step's main difficulty is controlling the position of the incoming nitro group. The ethyl group directs ortho/para, and the chloro group also directs ortho/para. The desired 2-nitro isomer would be formed along with other isomers (e.g., 4-nitro, 6-nitro). A careful separation would be required.
Reduction: The resulting 1-chloro-3-ethyl-2-nitrobenzene is then reduced to the corresponding aniline (B41778) (2-chloro-6-ethylaniline). Common reduction methods include catalytic hydrogenation (H₂/Pd/C) or using metals in acidic media (e.g., Fe/HCl).
Fluorination: The 2-chloro-6-ethylaniline is converted to the final product using the Balz-Schiemann reaction as described in section 2.1.3.2.
Route B: Starting from 2-Ethylphenol (B104991)
Chlorination: Direct chlorination of 2-ethylphenol would likely lead to a mixture of products. A more controlled approach might involve protecting the hydroxyl group, performing a directed ortho-lithiation followed by reaction with an electrophilic chlorine source, and then deprotection.
Conversion of Phenol to Fluoroarene: The resulting 2-chloro-6-ethylphenol (B1619055) could then be converted to the target compound. This is a non-trivial transformation that could involve conversion to a triflate, followed by a palladium-catalyzed fluorination, or conversion to an aryl ether and subsequent specialized cleavage/fluorination reactions.
This approach focuses on manipulating functional groups on a pre-existing halogenated aromatic core. A plausible precursor is 2-chloro-6-nitrotoluene (B1664060), which can be synthesized via chlorination and reduction of o-nitrotoluene. chemicalbook.com
Homologation of the Methyl Group: The methyl group of 2-chloro-6-nitrotoluene can be extended to an ethyl group. This can be achieved through free-radical bromination to form 2-chloro-1-(bromomethyl)-6-nitrobenzene, followed by a Grignard reaction with methylmagnesium bromide.
Reduction and Fluorination: The resulting 1-chloro-3-ethyl-2-nitrobenzene is then processed as described previously: reduction of the nitro group to an amine, followed by a Balz-Schiemann reaction to introduce the fluorine atom.
An alternative starting point could be 2-chloro-6-fluorotoluene. The synthesis of the related 2-chloro-6-fluorobenzaldehyde (B137617) from this toluene (B28343) derivative is well-documented and involves oxidation. google.comwikipedia.orgpatsnap.com From the aldehyde, a Wolff-Kishner or Clemmensen reduction would reduce the carbonyl group to the required ethyl group, yielding this compound.
Optimization of Reaction Conditions and Yields in Synthetic Routes
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the key fluorination steps, several parameters can be adjusted.
In the Balz-Schiemann reaction , yields can be improved by:
Careful control of the diazotization temperature to prevent premature decomposition.
Using alternative counterions to the tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), which can sometimes give higher yields. wikipedia.org
Performing the reaction in a suitable solvent. While often done neat, using an inert high-boiling solvent can aid in controlling the decomposition temperature of the diazonium salt.
For nucleophilic halogen exchange (fluorodenitration or fluorodechlorination), optimization involves:
Fluorinating Agent: The reactivity of alkali metal fluorides is critical. Spray-dried potassium fluoride is often more effective than standard KF. Cesium fluoride (CsF) is more reactive but also more expensive.
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane are required to achieve the high temperatures needed for the reaction and to dissolve the fluoride salts to some extent. google.com
Catalyst: The use of a phase-transfer catalyst (e.g., tetramethylammonium (B1211777) chloride) can significantly enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase. researchgate.net
The table below presents research findings for a reaction analogous to the fluorodenitration step, highlighting the impact of reaction parameters on yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of p-Fluoronitrobenzene from p-Chloronitrobenzene This data is for an analogous reaction and serves to illustrate the effects of varying conditions.
| Parameter | Condition | p-Chloronitrobenzene Conversion (%) | p-Fluoronitrobenzene Yield (%) | Reference |
| Reaction Temperature | 120 °C | 78.54 | 72.31 | researchgate.net |
| 130 °C | 86.72 | 80.15 | researchgate.net | |
| 140 °C | 93.48 | 88.73 | researchgate.net | |
| 150 °C | 97.86 | 91.58 | researchgate.net | |
| Catalyst Amount (% w/w) | 2.5% | 85.11 | 79.24 | researchgate.net |
| 3.5% | 90.43 | 84.76 | researchgate.net | |
| 4.5% | 97.86 | 91.58 | researchgate.net | |
| 5.5% | 97.91 | 91.63 | researchgate.net |
Conditions: Potassium fluoride as fluorinating agent, tetramethylammonium chloride as catalyst, DMF as solvent, 15-hour reaction time. researchgate.net
This data demonstrates that both temperature and catalyst loading have a significant positive impact on the conversion and yield, with optimal results achieved at 150 °C with a catalyst loading of 4.5% or higher. researchgate.net Similar optimization studies would be essential for developing a robust synthesis for this compound.
Catalyst Systems and Ligand Design for Enhanced Selectivity
The successful synthesis of this compound is heavily reliant on the use of advanced catalyst systems, particularly for reactions involving the formation of carbon-carbon or carbon-halogen bonds with high selectivity. Transition-metal catalysis, especially with palladium and nickel, is a cornerstone of modern aromatic chemistry. nih.govmdpi.com
One potential synthetic step, the introduction of the ethyl group, could be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction. sigmaaldrich.comnih.gov In these processes, an aryl halide (or triflate) is coupled with an organometallic reagent. The choice of catalyst and, more critically, the ancillary ligand, is crucial for an efficient and selective transformation. acs.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center and modulate its electronic and steric properties. This modulation influences the rates of key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—thereby controlling yield and selectivity. nih.gov
For instance, bulky electron-rich phosphine (B1218219) ligands can promote the reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers. nih.gov Bidentate ligands, which chelate to the metal center, can provide greater stability and control over the geometry of the catalytic complex, which is often essential for achieving high regioselectivity in complex systems. acs.org
Another critical catalytic step could be the introduction of the chlorine atom via electrophilic aromatic halogenation. While highly activated rings can react with halogens directly, less reactive or deactivated rings require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.orgchemguide.co.uk The catalyst functions by polarizing the Cl-Cl bond, creating a highly electrophilic "super-electrophile" that is more readily attacked by the aromatic ring. youtube.commasterorganicchemistry.com The selectivity of this step is governed by the electronic and steric influences of the substituents already present on the ring.
Below is a table illustrating the hypothetical influence of different palladium-ligand systems on the yield of a Suzuki cross-coupling reaction to form a precursor like 2-ethyl-1-fluorobromobenzene, a potential intermediate.
Table 1: Hypothetical Ligand Effects on a Suzuki Cross-Coupling Yield
| Palladium Precursor | Ligand | Hypothetical Yield (%) | Rationale |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 55 | Standard, moderately effective ligand. May require higher temperatures or longer reaction times. |
| Pd₂(dba)₃ | Tri(o-tolyl)phosphine (P(o-Tol)₃) | 40 | Increased steric bulk can sometimes hinder the reaction with sterically demanding substrates. nih.gov |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 85 | Bulky, electron-rich bidentate ligand known for high efficiency and stability in cross-coupling reactions. |
| Pd(OAc)₂ | XPhos | 92 | A highly effective Buchwald-type biaryl phosphine ligand, designed for challenging cross-coupling reactions, often giving high yields under mild conditions. sigmaaldrich.com |
Solvent Effects and Temperature Control in Multistep Syntheses
The precise control of solvent and temperature is critical throughout any multistep synthesis of a complex molecule like this compound. These parameters directly influence reaction rates, selectivity, and the stability of intermediates and catalysts.
Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. In electrophilic aromatic substitutions, solvent polarity can affect the stability of the charged intermediate (arenium ion), thereby influencing the reaction rate. quora.com For instance, chlorination reactions are often carried out in non-polar solvents like carbon tetrachloride or dichloromethane. wikipedia.org For transition-metal-catalyzed reactions, the solvent must solubilize the reactants and the catalyst while not interfering with the catalytic cycle. Solvents like toluene, dioxane, or polar aprotic solvents such as dimethylformamide (DMF) are commonly employed. sigmaaldrich.com
In a directed ortho-metalation (DoM) strategy, the solvent choice is even more critical. These reactions typically use organolithium bases and must be conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which can solvate the lithium cation. psu.edu The choice between these can be significant; THF, being more polar and a better Lewis base, can accelerate lithiation but may also promote side reactions if not carefully controlled. psu.edu
Temperature Control: Temperature is a key variable for managing both reaction kinetics and selectivity. Many synthetic steps require precise temperature management:
Directed Ortho-Metalation (DoM): These reactions are almost universally performed at very low temperatures, such as -78 °C (the sublimation point of dry ice). This is necessary to prevent the decomposition of the highly reactive aryllithium intermediate and to suppress side reactions, such as the competing benzyne (B1209423) formation. psu.eduuwindsor.ca
Electrophilic Additions: Friedel-Crafts and halogenation reactions are often run at or below room temperature to minimize the formation of polysubstituted byproducts and to enhance regioselectivity.
Cross-Coupling Reactions: These reactions frequently require heating to overcome the activation energy barriers of the catalytic cycle. beilstein-journals.org However, the temperature must be carefully optimized. Excessive heat can lead to catalyst decomposition, ligand scrambling, or undesired side reactions, ultimately lowering the yield and purity of the product. acs.org
The following table provides a hypothetical example of how solvent and temperature could affect the yield and regioselectivity of a crucial step: the lithiation of 1-fluoro-3-ethylbenzene followed by quenching with an electrophilic chlorine source.
Table 2: Hypothetical Solvent and Temperature Effects on a Lithiation/Chlorination Step
| Solvent | Temperature (°C) | Desired Isomer Yield (%) | Key Byproduct(s) | Rationale |
|---|---|---|---|---|
| Diethyl Ether | -78 | 70 | Other isomers, unreacted starting material | Good conditions for selective ortho-lithiation directed by the fluorine atom, minimizing side reactions. |
| Tetrahydrofuran (THF) | -78 | 75 | Other isomers | Increased solvent polarity can accelerate lithiation, potentially improving yield if selectivity is maintained. psu.edu |
| Diethyl Ether | -20 | 30 | Significant amounts of other isomers, decomposition products | Elevated temperature leads to loss of regioselectivity and potential decomposition of the aryllithium intermediate. |
| Tetrahydrofuran (THF) | 0 | < 10 | Complex mixture of byproducts | At this temperature, the aryllithium is highly unstable, leading to rapid side reactions and poor yield of the desired product. psu.edu |
Reactivity, Reaction Mechanisms, and Mechanistic Investigations
Electrophilic Aromatic Substitution (EAS) on 1-Chloro-3-ethyl-2-fluorobenzene
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation (regioselectivity) of this substitution are significantly influenced by the substituents already present on the ring. wikipedia.org In this compound, the directing effects of the chloro, fluoro, and ethyl groups collectively determine the outcome of the reaction.
The position of electrophilic attack on the this compound ring is determined by the interplay of the directing effects of the three substituents. Substituents can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directors. pressbooks.pub
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho-, para-director . pressbooks.pub It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (benzenonium ion) formed during the reaction. This enhanced stability lowers the activation energy for substitution at the ortho and para positions. libretexts.org
In this compound, there are three available positions for an incoming electrophile: C4, C5, and C6. The directing influences of the substituents on these positions are as follows:
Attack at C4: This position is para to the chloro group and ortho to the ethyl group. Both of these substituents direct an incoming electrophile to this position. This is a cooperative or reinforcing effect. libretexts.orgopenstax.org
Attack at C5: This position is meta to all three substituents. Since all three groups are ortho-, para-directors, substitution at this position is strongly disfavored. libretexts.org
Attack at C6: This position is ortho to both the fluoro and chloro groups and para to the ethyl group. All three substituents direct towards this position, representing another cooperative effect.
Between the two favored positions, C4 and C6, the final product distribution will be influenced by the relative strengths of the directing groups and steric hindrance. The ethyl group is the only activating group and will have a strong influence. However, substitution at C6, which is ortho to two halogens, may be sterically hindered, particularly with a bulky electrophile. libretexts.orgyoutube.com Therefore, substitution at the C4 position is often predicted to be the major pathway. openstax.org
| Position of Attack | Relation to -Cl | Relation to -F | Relation to -Ethyl | Predicted Outcome |
|---|---|---|---|---|
| C4 | Para (Favored) | Meta (Disfavored) | Ortho (Favored) | Highly Favored |
| C5 | Meta (Disfavored) | Meta (Disfavored) | Meta (Disfavored) | Disfavored |
| C6 | Ortho (Favored) | Ortho (Favored) | Para (Favored) | Favored, but potential steric hindrance |
The outcome of most electrophilic aromatic substitution reactions is determined by the relative rates of competing pathways, a concept known as kinetic control . ic.ac.uk The major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. ic.ac.uk The activation energy is directly related to the stability of the transition state, which is often approximated by the stability of the high-energy intermediate, the benzenonium ion (also called an arenium ion or sigma complex). masterorganicchemistry.com
Kinetic Product: For this compound, the kinetic product will be the isomer resulting from the formation of the most stable benzenonium ion intermediate. As discussed, attack at the C4 and C6 positions leads to more stable intermediates than attack at C5. The distribution between C4 and C6 products would depend on the specific reaction conditions and the nature of the electrophile.
Thermodynamic Product: In some cases, if the reaction is reversible and allowed to reach equilibrium (often at higher temperatures), the most stable product isomer will predominate. ic.ac.uk This is known as thermodynamic control . The relative stability of the final products depends on factors like steric interactions between adjacent substituents. For instance, if a bulky electrophile is introduced at the C6 position, adjacent to the fluorine atom, the resulting product might be less thermodynamically stable than the C4-substituted product due to steric strain. Under thermodynamic control, the C4-product would likely be favored.
The mechanism of EAS proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as a benzenonium ion. vanderbilt.edu
Formation of the Benzenonium Ion: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and breaking the aromaticity of the ring. This step is typically the slow, rate-determining step.
Deprotonation: A weak base removes the proton from the carbon atom that was attacked, restoring the aromatic π system. masterorganicchemistry.com
The regioselectivity is explained by examining the resonance structures of the benzenonium ions formed from attack at each possible position:
Attack at C4 (ortho to Ethyl, para to Chloro): The positive charge in the intermediate is delocalized over three carbons, including C1 (bearing the -Cl) and C3 (bearing the -Ethyl). The ethyl group helps stabilize the adjacent positive charge through its inductive effect. The chloro group can stabilize the positive charge through resonance by donating a lone pair of electrons. This extensive stabilization results in a lower energy intermediate.
Attack at C6 (ortho to Fluoro/Chloro, para to Ethyl): Similar to the attack at C4, the positive charge is delocalized onto carbons bearing the substituents (C2 and the carbon attached to the ethyl group). Both halogens and the ethyl group can participate in stabilizing the positive charge, leading to a relatively stable intermediate.
Attack at C5 (meta to all): When the attack occurs at the meta position, the positive charge is delocalized over three other carbons, but crucially, it is never located on a carbon atom directly attached to any of the original substituents. Consequently, the substituents cannot provide direct resonance stabilization to the positive charge, leading to a higher energy, less stable intermediate.
This difference in stability of the benzenonium ion intermediates explains why ortho- and para-directing groups favor substitution at those positions over the meta position. libretexts.org
Nucleophilic Aromatic Substitution (NAS) on this compound
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. youtube.com This reaction is generally difficult for simple aryl halides and requires specific conditions, most notably the presence of strong electron-withdrawing groups on the ring. libretexts.org
For an NAS reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups. youtube.comyoutube.com These groups make the ring electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. youtube.com
Crucially, these EWGs must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, which provides significant stabilization. libretexts.org
The compound this compound lacks any strong EWGs. The ethyl group is electron-donating, which deactivates the ring toward nucleophilic attack. youtube.com The halogen atoms are inductively withdrawing but are not considered powerful activating groups for NAS. Therefore, this compound is expected to be highly unreactive toward NAS under typical conditions. For the reaction to occur, a synthetically modified version of the molecule, for instance, one containing a nitro group at the C4 or C6 position, would be required. nih.gov
| Substituent | Effect on EAS | Effect on NAS |
|---|---|---|
| -CH₂CH₃ (Alkyl) | Activating | Deactivating |
| -F, -Cl (Halogen) | Deactivating | Weakly Activating |
| -NO₂ (Nitro) | Deactivating | Strongly Activating |
When an activated aryl halide reacts with a nucleophile, the reaction typically proceeds through a two-step addition-elimination mechanism . nih.govyoutube.com
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate. This anionic intermediate is known as a Meisenheimer complex . youtube.comnih.gov This initial addition is the rate-determining step of the reaction as it temporarily breaks the aromaticity of the ring.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (halide ion). This step is typically fast. youtube.com
In the case of this compound, a nucleophile could potentially attack either C1 (displacing Cl⁻) or C2 (displacing F⁻). The stability of the resulting Meisenheimer complex is key. Without a stabilizing EWG at an ortho or para position, this intermediate is very high in energy, making the reaction energetically unfavorable. If the ring were activated (e.g., by a nitro group at C4), the negative charge of the Meisenheimer complex could be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization and allowing the reaction to proceed. libretexts.orgyoutube.com
Benzyne-Mediated Reactions and Isomerization Pathways
The generation of arynes, or benzynes, from aryl halides is a powerful method for forming new bonds on an aromatic ring, often leading to products of cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group lookchemmall.com. In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can induce a 1,2-elimination to form a highly reactive benzyne (B1209423) intermediate lookchemmall.comyoutube.com.
The structure of this compound allows for the potential formation of two distinct benzyne intermediates, depending on which proton ortho to a halogen is abstracted by the base.
Pathway A: Formation of 3-ethyl-2-fluorobenzyne. Abstraction of the proton at the C6 position (ortho to the chlorine atom) would generate a carbanion. Subsequent elimination of the chloride ion, which is a better leaving group than fluoride (B91410), would yield 3-ethyl-2-fluorobenzyne .
Pathway B: Formation of 4-ethyl-2-chlorobenzyne. Abstraction of the proton at the C1 position (ortho to the fluorine atom) is also possible. The high electronegativity of the fluorine atom increases the acidity of the adjacent proton. Elimination of the fluoride ion would then produce 4-ethyl-2-chlorobenzyne .
The regiochemical outcome is influenced by factors such as the strength and steric bulk of the base, reaction temperature, and the relative acidity of the ortho protons lookchemmall.comresearchgate.netstackexchange.com. With bases like LDA, elimination of the less basic, heavier halogen is often preferred lookchemmall.com.
Once formed, the strained triple bond of the benzyne is highly susceptible to nucleophilic attack. The nucleophile, which can be the base itself (e.g., NH₂⁻) or another added trapping agent, can add to either carbon of the aryne triple bond. This lack of regioselectivity often results in a mixture of isomers. For example, the trapping of 3-ethyl-2-fluorobenzyne by an amide ion (NH₂⁻) could lead to the formation of both 2-amino-6-ethyl-1-fluorobenzene and 1-amino-3-ethyl-2-fluorobenzene. The electronic influence of the ethyl and fluoro groups on the benzyne intermediate dictates the preferred site of nucleophilic addition, typically placing the transient negative charge closer to the more electron-withdrawing substituent .
Figure 1: Potential pathways for the formation of benzyne intermediates from this compound and subsequent trapping by a nucleophile (Nu⁻), leading to isomeric products.Radical Reactions Involving this compound
Radical reactions involving aryl halides are a cornerstone of modern synthetic organic chemistry, providing pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the generation of an aryl radical intermediate is a key step in these transformations.
The generation of the 2-chloro-6-ethyl-5-fluorophenyl radical from this compound can be achieved through various methods, typically involving the homolytic cleavage of the carbon-chlorine bond. The C-Cl bond is weaker than the C-F bond, making it the more likely site for radical initiation. Common methods for generating aryl radicals from aryl halides include reactions with radical initiators (e.g., AIBN), transition metal catalysts, or photoredox catalysis.
Once generated, the 2-chloro-6-ethyl-5-fluorophenyl radical is a highly reactive intermediate. Its reactivity is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electrophilicity of the radical. This aryl radical can participate in a variety of reactions, including:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 1-ethyl-2-fluorobenzene.
Addition to Multiple Bonds: It can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of new carbon-carbon bonds. This is a key step in many radical-mediated polymerization and cyclization reactions.
Homolytic Aromatic Substitution (SHAr): The aryl radical can attack another aromatic ring, leading to the formation of biaryl compounds.
The regioselectivity of these reactions would be influenced by the steric hindrance imposed by the ethyl group and the electronic effects of the halogen substituents.
Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. For aryl halides like this compound, SET mechanisms are often involved in nucleophilic aromatic substitution reactions that proceed via a radical pathway (SRN1).
In a typical SRN1 reaction, an electron donor (such as a metal or an enolate) transfers an electron to the aryl halide, forming a radical anion. This radical anion can then fragment, expelling the halide ion (in this case, chloride) to generate the corresponding aryl radical (the 2-chloro-6-ethyl-5-fluorophenyl radical). This aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide, propagating a chain reaction.
The feasibility of SET mechanisms involving this compound would depend on the reduction potential of the molecule and the nature of the electron donor and nucleophile. The presence of electron-withdrawing fluorine and chlorine atoms would make the benzene (B151609) ring more susceptible to accepting an electron, thus facilitating the initial SET event.
Functional Group Transformations and Derivatization
The chloro, fluoro, and ethyl groups on the benzene ring of this compound offer multiple sites for functional group transformations and derivatization, allowing for the synthesis of a variety of related compounds.
The chloro group is a versatile handle for various transformations:
Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than aryl fluorides in SNAr reactions, the presence of the ortho-fluoro and other potential activating groups could facilitate the displacement of the chloride by strong nucleophiles under forcing conditions (high temperature and pressure).
Cross-Coupling Reactions: The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would yield a substituted biphenyl (B1667301) derivative.
The fluoro group is generally more resistant to cleavage than the chloro group. However, under specific conditions, it can also be a site for nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring.
The ethyl group can also be a site for functionalization:
Benzylic Halogenation: Under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), the benzylic position of the ethyl group can be halogenated to introduce a bromine or chlorine atom. This benzylic halide is a versatile intermediate for further nucleophilic substitution and elimination reactions.
Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group using strong oxidizing agents.
The combination of these functional groups and their respective reactivities allows for the strategic derivatization of this compound to generate a library of complex organic molecules.
Below is a table summarizing potential derivatization reactions of this compound based on the reactivity of its functional groups.
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
| Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substituted biphenyl |
| Chloro | Heck Reaction | Alkene, Pd catalyst, base | Substituted styrene |
| Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Substituted phenylacetylene |
| Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |
| Ethyl | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene |
| Ethyl | Oxidation | Strong oxidizing agent (e.g., KMnO4) | 1-Acetyl-3-chloro-2-fluorobenzene or 2-Chloro-6-ethyl-5-fluorobenzoic acid |
Interactive Data Table: Potential Derivatization Reactions Users can filter the table by Functional Group or Reaction Type to explore specific transformations.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-chloro-3-ethyl-2-fluorobenzene, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. Such calculations would provide foundational data for predicting the molecule's stability and chemical reactivity. Different functionals and basis sets would be benchmarked to ensure the accuracy of the results.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis for this compound would identify the energy levels and spatial distribution of these orbitals. The HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Prediction of Reactive Sites and Regioselectivity
Building upon DFT and FMO analyses, computational methods can predict the most likely sites for chemical reactions on the benzene (B151609) ring and the ethyl group. By calculating parameters such as electrostatic potential maps, atomic charges, and Fukui functions, researchers could determine the regioselectivity of various reactions, such as electrophilic aromatic substitution. This would predict whether incoming reagents would preferentially add at the ortho, meta, or para positions relative to the existing substituents.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.
Conformational Analysis and Flexibility
For this compound, the primary source of conformational flexibility is the rotation of the ethyl group. MD simulations would explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
Solvent Effects on Reaction Pathways
Chemical reactions are significantly influenced by the solvent in which they occur. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model the explicit interactions between this compound and surrounding solvent molecules. These simulations would elucidate how the solvent affects the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways.
Mechanistic Insights from Computational Modeling
Computational modeling serves as a powerful tool for investigating chemical reactions at a molecular level, offering details that are often inaccessible through experimental methods alone. For substituted benzenes like this compound, techniques such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify reactive intermediates, and calculate the energetic profiles of reaction pathways.
Elucidation of Transition States and Reaction Barriers
The transition state represents the highest energy point along a reaction coordinate, a fleeting molecular configuration that determines the kinetic feasibility of a chemical transformation. Computational chemistry allows for the precise location of these transition state structures and the calculation of their associated energy barriers (activation energies).
Recent advancements have seen the development of machine learning models that can predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods. mit.edu These models can accelerate the design of new reactions and catalysts. mit.edu
For aromatic compounds, computational studies have provided detailed mechanistic insights. For example, in the atmospheric oxidation of ethylbenzene (B125841), a close structural relative, DFT calculations have been used to study the reaction of the ethylbenzene-OH adduct with molecular oxygen (O₂) and nitrogen dioxide (NO₂). mdpi.com The study identified multiple reaction pathways, including hydrogen abstraction and addition reactions, and calculated the corresponding transition states and rate constants. mdpi.com The results indicated that under atmospheric conditions, the reaction with O₂ primarily leads to the formation of ethyl-phenol via hydrogen abstraction, while the reaction with NO₂ predominantly forms nitro-ethylbenzene through an addition mechanism. mdpi.com
Similarly, theoretical studies on the reaction of benzene and toluene (B28343) with chlorine atoms have been conducted using the PBE0 hybrid functional method. researchgate.net These calculations identified various stationary structures, including π- and σ-complexes, and determined their relative stabilities. researchgate.net Two primary reaction pathways were evaluated: hydrogen abstraction, which was found to be endothermic and apparently barrierless, and hydrogen substitution, which involves a significant activation energy barrier. researchgate.net
In the context of cycloaddition reactions, computational modeling has been used to explore the energy profiles for reactions involving naphthalene (B1677914) derivatives. acs.org For the photocycloaddition, the energy barrier for a triplet intermediate to attack a C=C double bond, forming a spirocyclic biradical intermediate via a transition state, was calculated to be 5.6 kcal/mol. acs.org Such studies showcase the ability of computational methods to dissect complex, multi-step reaction mechanisms and quantify the energy barriers that govern product formation.
Table 1: Calculated Reaction Barriers and Rate Constants for Reactions of Ethylbenzene-OH Adduct (Data sourced from studies on related compounds to illustrate typical computational outputs)
| Reactant Pair | Major Product | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Ethylbenzene-OH + O₂ | Ethyl-phenol | 9.57 × 10⁻¹⁶ |
| Ethylbenzene-OH + NO₂ | Nitro-ethylbenzene | 1.78 × 10⁻¹¹ |
| Source: MDPI mdpi.com |
This data illustrates how computational modeling can differentiate between competing reaction pathways by quantifying their kinetics.
Isotope Effect Calculations
Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs is a critical tool for elucidating reaction mechanisms, as it provides information about bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.edu Computational models can calculate theoretical KIEs, which can then be compared with experimental values to support or refute a proposed mechanism.
The primary KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step. Since a C-D bond is stronger than a C-H bond, a reaction involving C-H bond cleavage will be faster than the same reaction with a C-D bond, resulting in a normal KIE (kH/kD > 1). youtube.com If no KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step. youtube.comstackexchange.com
For electrophilic aromatic substitution (EAS) reactions, the absence of a significant KIE in many cases (e.g., nitration) was crucial evidence for the accepted two-step mechanism, where the initial attack of the electrophile is the slow step, and the subsequent deprotonation is fast. youtube.comstackexchange.com However, in some EAS reactions, such as sulfonation and iodination under certain conditions, a primary KIE is observed, indicating that the deprotonation step has become rate-limiting. stackexchange.comresearchgate.net
Computational studies have explored KIEs for various reactions of aromatic compounds. For the electrophilic fluorination of arenes with NF-type reagents, small deuterium (B1214612) isotope effects (kH/kD = 0.86–0.99) were observed, confirming that the decomposition of the Wheland-type intermediate (the C-H bond cleavage step) is not rate-determining. researchgate.net In contrast, theoretical calculations of chlorine KIEs for dehalogenation reactions at an aromatic carbon suggested that these reactions proceed in a single step where the carbon-chlorine bond is significantly weakened in the transition state. nih.gov
Table 2: Representative Kinetic Isotope Effects (kH/kD) in Aromatic Reactions (Data from studies on related compounds to illustrate principles)
| Reaction | Reagents | Solvent | kH/kD | Mechanistic Implication |
| Sulfonation | SO₃ | Nitrobenzene | 1.35 ± 0.16 | C-H cleavage is partially rate-limiting. researchgate.net |
| Sulfonation | SO₃ | Nitromethane | 1.25 ± 0.01 | C-H cleavage is partially rate-limiting. researchgate.net |
| Sulfonylation | SO₃ | Nitrobenzene | 0.96 ± 0.04 | C-H cleavage is not rate-limiting. researchgate.net |
| Iodination | I₂ / Oxidizing Agent | Acetonitrile | 2.25 | C-H cleavage is rate-limiting. stackexchange.com |
| Fluorination | NF-type Reagent | Not Specified | 0.86 - 0.99 | C-H cleavage is not rate-limiting. researchgate.net |
These examples demonstrate the power of combining experimental and calculated KIEs to probe the transition states of reactions involving compounds structurally similar to this compound.
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (excluding biological activity endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. While often used for predicting biological activity, QSAR methods are also extensively applied to predict physicochemical properties and environmental fate, which are non-biological endpoints. ecetoc.orgscienceforecastoa.com For a compound like this compound, where experimental data may be scarce, QSAR provides a valuable tool for estimation.
QSAR models are built by correlating molecular descriptors—numerical values derived from the chemical structure—with an observed property. These descriptors can encode information about hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, dipole moment, ELUMO), and steric properties (e.g., molar refractivity). spu.edu.sysips.org.inmlsu.ac.in
Studies on halogenated benzenes have successfully developed QSAR models for various physicochemical properties. One such study modeled boiling point (BP), melting point (MP), flash point (FP), and density (D) using topological indices as descriptors. The models showed good predictive capacity for these fundamental properties. nih.gov
Another critical application of QSAR is in predicting the environmental fate of chemicals, such as their tendency to adsorb to soil or undergo degradation. The soil sorption coefficient (Koc) is a key parameter that governs the mobility of organic compounds in the environment. QSAR models have been developed to predict Koc for various aromatic pollutants, including substituted phenols and anilines. researchgate.netfrontiersin.org These models often use a combination of descriptors calculated using methods like DFT. researchgate.net Similarly, QSAR models have been created to predict the photodegradation rates of pollutants like chlorinated polycyclic aromatic hydrocarbons, using quantum chemical parameters as descriptors. researchgate.net
Table 3: Example of a QSAR Model for a Physicochemical Property of Halogenated Benzenes (Illustrative model based on published research principles)
| Property | Model Equation Example | Descriptors Used |
| Boiling Point (°C) | BP = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ... | Topological Indices (e.g., Wiener index, Connectivity indices) |
| Based on the approach in SAR QSAR Environ Res. nih.gov |
Table 4: Molecular Descriptors Used in QSAR Models for Environmental Fate (Descriptors commonly used for compounds related to this compound)
| Descriptor Type | Example Descriptor | Property Encoded | Relevance to Environmental Fate |
| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Tendency to partition into organic phases | Governs bioaccumulation and sorption to organic matter. whiterose.ac.uk |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack | Relates to reactivity and degradation pathways. |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Influences reaction rates and mechanisms. sips.org.in |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Affects transport and interaction with environmental matrices. |
| Structural | Number of C-F bonds | Specific structural feature | Can be directly correlated with properties like sorption. frontiersin.org |
These QSAR approaches allow for the estimation of important environmental and physical properties of this compound by leveraging data from a larger set of related halogenated aromatic compounds.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For 1-chloro-3-ethyl-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.
Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques
A comprehensive NMR analysis of this compound would involve acquiring one-dimensional spectra for each of these nuclei.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The three aromatic protons would appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons).
¹³C NMR: The carbon-13 NMR spectrum would reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine, and its multiplicity would be determined by coupling to the neighboring aromatic protons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.10 - 7.30 | m | - |
| -CH₂- | 2.70 | q | ~7.5 |
| -CH₃ | 1.25 | t | ~7.5 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |
| C-F | 155 - 160 | ~240-250 (¹J) |
| C-Cl | 130 - 135 | ~15-20 (²J) |
| C-Ethyl | 140 - 145 | ~5-10 (³J) |
| Aromatic-C | 115 - 130 | Variable |
| -CH₂- | ~25 | - |
| -CH₃ | ~15 | - |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) |
| Ar-F | -110 to -120 |
Note: These are predicted values and may differ from experimental results. "m" denotes multiplet, "q" denotes quartet, and "t" denotes triplet.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Assignments
To unambiguously assign the signals observed in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene and methyl proton signals to their respective carbon signals.
Interpretation of Chemical Shifts and Coupling Constants in Fluorinated Systems
The presence of a fluorine atom introduces specific complexities and valuable information into the NMR spectra. The highly electronegative fluorine atom generally causes a downfield shift for the directly attached carbon and nearby protons. Furthermore, spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei provides critical structural information. The magnitude of these coupling constants (J-values) depends on the number of bonds separating the coupled nuclei. For instance, a large one-bond carbon-fluorine coupling (¹JCF) is a characteristic feature. Two- and three-bond couplings (²JCF, ³JCF) are also observed and are invaluable for assigning the positions of other substituents relative to the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₈H₈ClF), as it can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pathways and Isomer Differentiation
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used to deduce its structure.
For this compound, the most likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable benzylic-type cation. This would result in a significant peak at m/z corresponding to [M-15]⁺. Another prominent fragmentation pathway would be the loss of the entire ethyl group, resulting in a chlorofluorophenyl cation.
The fragmentation pattern can also help to differentiate between isomers. For instance, the relative intensities of fragment ions can vary depending on the positions of the substituents on the aromatic ring, as this affects the stability of the resulting carbocations.
Predicted Key Mass Spectrometry Fragments for this compound:
| Fragment Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 158 | Molecular Ion |
| [M+2]⁺ | 160 | Molecular Ion with ³⁷Cl |
| [M-15]⁺ | 143 | Loss of •CH₃ |
| [M-28]⁺ | 130 | Loss of C₂H₄ (ethene) |
| [M-29]⁺ | 129 | Loss of •C₂H₅ |
Note: The m/z values are for the most abundant isotope of each element.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Functional Group Identification
Following a comprehensive search of scientific literature and spectral databases, no experimental or theoretical data pertaining to the infrared (IR) or Raman spectroscopy of this compound could be located. While spectroscopic data for related isomers and similar substituted benzene (B151609) derivatives are available, information specifically detailing the vibrational analysis and functional group identification of this compound is not present in the reviewed sources.
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for elucidating molecular structure. By analyzing the absorption or scattering of light at specific frequencies corresponding to the vibrational modes of a molecule, characteristic functional groups and their chemical environments can be identified.
For a molecule such as this compound, a theoretical vibrational analysis would typically involve computational methods, such as Density Functional Theory (DFT), to predict the frequencies and intensities of the IR and Raman active modes. These predicted spectra would then ideally be compared with experimental data for validation. The analysis would focus on identifying key vibrational modes, including:
C-H stretching vibrations of the aromatic ring and the ethyl group.
C-C stretching vibrations within the benzene ring and the ethyl substituent.
C-F stretching and bending vibrations.
C-Cl stretching and bending vibrations.
Ring breathing modes of the benzene ring.
In-plane and out-of-plane bending modes of the substituents.
Without access to either experimental spectra or computational studies for this compound, a detailed vibrational analysis and the creation of a corresponding data table are not possible at this time.
X-ray Crystallography for Solid-State Structural Determination
A thorough search of crystallographic databases and the scientific literature revealed no published X-ray crystallographic data for this compound. Therefore, information regarding its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles as determined by X-ray diffraction, is currently unavailable.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into the molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice.
In the absence of experimental crystallographic data, a detailed discussion of the solid-state structure of this compound cannot be provided.
Applications in Chemical Synthesis and Materials Science
As a Synthetic Intermediate in Complex Molecule Construction
The utility of 1-Chloro-3-ethyl-2-fluorobenzene as a foundational element in the synthesis of elaborate molecular architectures is significant, primarily due to the reactivity of its carbon-halogen bonds.
This compound is a potential precursor for the synthesis of substituted biphenyl (B1667301) compounds, which are core structures in many pharmaceuticals, liquid crystals, and advanced polymers. The chlorine atom, in particular, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, the chloro-substituted benzene (B151609) derivative would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the creation of a biphenyl system. The specific substitution pattern of this compound would result in the formation of a biphenyl with a unique spatial arrangement of its substituents, which could be tailored for specific applications.
Table 1: Potential Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic Acid | Palladium(0) Complex | Substituted Biphenyl |
This table represents a generalized potential reaction and not a specific documented synthesis.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The halogen substituents on this compound can serve as reactive sites for the construction of fused heterocyclic systems. For instance, the chlorine and fluorine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, thiols, or alcohols, which can then be part of a subsequent cyclization step to form heterocyclic rings like benzothiazoles, benzoxazoles, or quinolines. The ethyl group can also influence the regioselectivity of these reactions and the properties of the final heterocyclic product.
Role in Specialty Polymer and Resin Development
The incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for the synthesis of specialty polymers. For example, it could be converted into a diamine or a diol, which could then be used as a monomer in the production of fluorinated polyimides or polyesters. These polymers are sought after for applications in aerospace, electronics, and high-performance coatings.
Contribution to the Synthesis of Agrochemicals (excluding specific product names or effects)
Halogenated aromatic compounds are common precursors in the synthesis of a wide range of agrochemicals. The specific combination of chloro, fluoro, and ethyl groups in this compound makes it a potential starting material for the creation of new active ingredients. The synthesis of such agrochemicals often involves multi-step reaction sequences where the halogen atoms are either retained in the final molecule to enhance biological activity or are displaced during the synthetic route to build more complex structures.
Reagent in Research Laboratories for Novel Chemical Reactions
In a research setting, this compound can be employed as a model substrate to study the mechanisms of various chemical reactions. The differential reactivity of the C-Cl and C-F bonds, as well as the electronic effects of the ethyl group, can provide valuable insights into reaction pathways. For instance, it could be used to investigate the selectivity of metal-catalyzed cross-coupling reactions, the mechanisms of nucleophilic aromatic substitution, or the intricacies of directed ortho-metalation reactions. The unique substitution pattern allows for the study of steric and electronic effects on reaction outcomes, contributing to the fundamental understanding of organic chemistry.
Environmental Fate, Degradation Pathways, and Methodologies
Aerobic and Anaerobic Biodegradation Mechanisms in Environmental Matrices
The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy. These processes can occur in the presence (aerobic) or absence (anaerobic) of oxygen, with distinct mechanisms governing the breakdown of the chemical structure.
Microbial Degradation Pathways (e.g., Oxidative Dechlorination, Ring Fission)
The microbial degradation of halogenated aromatics like 1-Chloro-3-ethyl-2-fluorobenzene is anticipated to proceed through a series of enzymatic reactions, culminating in the cleavage of the aromatic ring. asm.orgiwaponline.com While specific pathways for this compound have not been delineated in the scientific literature, the degradation routes can be inferred from studies on analogous compounds such as chlorobenzene, fluorobenzene (B45895), and ethylbenzene (B125841). nih.govnih.govethz.ch
Aerobic Degradation: In aerobic environments, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. For this compound, a dioxygenase would likely incorporate two hydroxyl groups into the benzene (B151609) ring, forming a substituted cis-dihydrodiol. nih.gov This step is crucial as it destabilizes the aromatic system, making it susceptible to further degradation. Subsequent dehydrogenation would lead to the formation of a substituted catechol.
The order of halogen removal is a critical aspect of the degradation pathway. It is plausible that either the chlorine or fluorine atom is removed at this stage. In some instances, dehalogenation can occur after the aromatic ring is cleaved. nih.gov The ethyl group would also be a target for oxidation, potentially being converted to a carboxylic acid group either before or after ring cleavage. Following the formation of the catechol intermediate, the aromatic ring is cleaved by either ortho or meta fission pathways, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the degradation of halogenated aromatic compounds often begins with reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. researchgate.net For this compound, this would involve the sequential removal of the chlorine and fluorine atoms. However, the degradation of fluorinated aromatic compounds under anaerobic conditions can be challenging, and in some cases, these compounds are recalcitrant. google.com Following dehalogenation, the resulting ethylbenzene could be further metabolized through pathways involving the addition of fumarate (B1241708) to the ethyl group, as observed in some sulfate-reducing and denitrifying bacteria. asm.orgnih.gov
Enzyme Systems Involved in Halogenated Arene Degradation
A variety of enzyme systems are responsible for the breakdown of halogenated aromatic compounds. The specific enzymes involved in the degradation of this compound would likely be similar to those that act on other halogenated benzenes. asm.orgnih.gov
Key Enzyme Classes in Halogenated Arene Degradation:
| Enzyme Class | Function | Relevance to this compound Degradation |
| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, initiating the degradation process under aerobic conditions. | Likely responsible for the initial hydroxylation of the benzene ring. |
| Monooxygenases | Incorporate one atom of molecular oxygen into the substrate. Can be involved in hydroxylation and dehalogenation reactions. | Could play a role in the oxidation of the ethyl group or in the removal of the halogen substituents. |
| Dehydrogenases | Catalyze the oxidation of dihydrodiol intermediates to catechols. | A crucial step following the initial dioxygenase attack. |
| Catechol Dioxygenases | Cleave the aromatic ring of catechol intermediates, a key step in both ortho and meta cleavage pathways. | Essential for breaking down the aromatic structure. |
| Reductive Dehalogenases | Catalyze the removal of halogen substituents under anaerobic conditions, replacing them with hydrogen atoms. | Would be critical for the anaerobic degradation of this compound. |
Abiotic Degradation Processes
In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and hydrolysis.
Photochemical Degradation in Atmospheric and Aquatic Environments
Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. ethz.ch The rate of this reaction would determine its atmospheric lifetime.
In aquatic environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight. wordpress.com Indirect photolysis can also be a significant degradation pathway, involving reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. uwaterloo.ca Studies on other halobenzenes have shown that photolysis in water can lead to dehalogenation and the formation of various transformation products. nih.gov
Hydrolytic Stability and Transformation Products
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, aryl halides like this compound are resistant to hydrolysis under normal environmental conditions due to the strength of the carbon-halogen bond within the aromatic ring. studysmarter.co.ukdoubtnut.com However, the presence of activating groups on the ring can sometimes facilitate hydrolysis. google.com Significant hydrolysis of this compound is not expected to be a major environmental degradation pathway unless under specific conditions of pH and temperature or in the presence of certain catalysts. google.com
Research on Persistent Degradation Products (e.g., Trifluoroacetic Acid from Fluorinated Compounds)
The degradation of fluorinated organic compounds can sometimes lead to the formation of highly persistent and mobile transformation products. A notable example is trifluoroacetic acid (TFA), which can be formed from the atmospheric degradation of certain hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). researchgate.net
While the direct formation of TFA from the degradation of this compound has not been documented, the presence of a fluorine atom on the benzene ring raises the possibility of forming fluorinated degradation intermediates. The environmental fate of these intermediates would be of concern, as some fluorinated organic acids are known to be persistent and can accumulate in aquatic environments. wikipedia.org Research has shown that TFA can be biodegraded under certain anaerobic conditions, although it is generally considered to be highly persistent in the environment. researchgate.netnih.gov Further research would be needed to determine if the degradation of this compound could contribute to the environmental burden of persistent fluorinated compounds.
Environmental Transport and Redistribution Research (excluding specific environmental concentrations or regulations)
Direct experimental research on the environmental transport and redistribution of this compound is not extensively documented in publicly available scientific literature. However, its environmental behavior can be inferred by examining its predicted physicochemical properties and by drawing parallels with related halogenated aromatic compounds. The mobility of this compound in the environment is governed by processes such as volatilization, adsorption to soil and sediments, and water solubility.
Halogenated aromatic compounds are known for their persistence and potential for widespread environmental distribution. chembk.com Their transport is largely dictated by their physical and chemical properties. For instance, compounds with low water solubility and a high octanol-water partition coefficient (Kow) tend to adsorb strongly to organic matter in soil and sediment, which limits their movement in water but facilitates transport via soil erosion. nih.gov Conversely, a significant vapor pressure allows for volatilization into the atmosphere, enabling long-range transport.
Detailed Research Findings
While specific studies on this compound are lacking, research on analogous compounds like chlorobenzenes and other halogenated organics provides insight into its likely environmental conduct.
Atmospheric Transport : Halogenated benzenes can be released into the atmosphere, where they may undergo long-range transport. nih.gov The primary degradation mechanism in the atmosphere for such compounds is reaction with photochemically-produced hydroxyl radicals. Given its predicted properties, this compound is expected to have a degree of volatility, making atmospheric transport a plausible pathway.
Aquatic and Soil Transport : In aquatic environments, the behavior of this compound would be dominated by its low expected water solubility and its tendency to partition to organic matter. This is indicated by its calculated LogP value, a measure of hydrophobicity. Compounds with a high LogP value are likely to adsorb to suspended solids in water and bed sediments, making these significant transport vectors. nih.gov Movement through groundwater would likely be slow due to strong adsorption to subsurface materials. Reductive dehalogenation can occur in anaerobic sediments and groundwater, affecting the compound's ultimate fate. nih.gov
The following tables present computed physicochemical data for isomers of this compound, which serve as a basis for predicting its environmental transport characteristics.
Table 1: Predicted Physicochemical Properties of Ethyl-Chlorofluorobenzene Isomers Data sourced from computational models.
| Property | 1-Chloro-2-ethyl-3-fluorobenzene | 1-Chloro-3-ethyl-5-fluorobenzene |
| Molecular Formula | C₈H₈ClF | C₈H₈ClF |
| Molecular Weight | 158.60 g/mol | 158.60 g/mol |
| XLogP3 | 3.4 | 3.4 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
Table 2: Inferred Environmental Transport Behavior of this compound Based on physicochemical properties of isomers and general behavior of halogenated aromatic compounds.
| Environmental Compartment | Predicted Mobility | Dominant Transport Processes |
| Air | Moderate to High | Volatilization from soil/water, long-range atmospheric transport. |
| Water | Low | Adsorption to suspended particles, limited dissolution. |
| Soil & Sediment | Low | Strong adsorption to organic matter, transport via erosion. |
| Biota | Moderate Potential | Bioaccumulation in organisms due to hydrophobicity (high LogP). |
Methodologies for Study
The study of environmental transport for compounds like this compound typically involves a combination of laboratory and modeling approaches.
Laboratory Methods : Batch equilibrium studies are used to determine adsorption coefficients (Kd or Koc) in various soil and sediment types. Leaching studies in soil columns help to quantify mobility and potential for groundwater contamination.
Modeling : Computer models such as fugacity models can predict the partitioning of the chemical between different environmental compartments (air, water, soil, sediment, biota). These models use the physicochemical properties like those in Table 1 to estimate the compound's distribution and persistence in the environment.
These research methodologies, though not applied specifically to this compound in available literature, form the standard approach for assessing the environmental fate and transport of new or understudied chemical compounds.
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Techniques
Chromatography is the cornerstone for the separation of halogenated organic compounds from intricate mixtures. Both gas and liquid chromatography offer powerful tools, each with specific advantages for the analysis of aromatic halides.
Gas chromatography is a primary technique for analyzing volatile and semi-volatile halogenated compounds. The choice of detector is critical for achieving the required sensitivity and selectivity.
Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly those containing halogens, making it an excellent choice for trace analysis of chloro-fluoro-aromatics. numberanalytics.com
Mass Spectrometry (MS): When coupled with GC, MS provides not only high sensitivity but also structural information, enabling definitive identification of the target analyte. numberanalytics.com Techniques like selected ion monitoring (SIM) can be used to enhance selectivity and lower detection limits, which is crucial when analyzing complex samples like crude oil matrices. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS offers very high mass accuracy, allowing for the determination of the elemental composition of an analyte. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in environmental samples. Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) represents a powerful HRMS technique for the in-depth characterization of halogenated organic compounds (HOCs) and their transformation products at a molecular level. bohrium.com
The selection and optimization of the GC column are the most critical factors in achieving a successful separation. gcms.czrestek.com The resolution of analytes is governed by the column's efficiency (N), retention factor (k), and separation factor (α), with the stationary phase having the most significant impact on the separation factor. gcms.czrestek.com
Key optimization parameters include:
Stationary Phase: The choice of stationary phase is paramount. For separating halogenated compounds, the polarity of the phase relative to the analyte is a key consideration. gcms.cz A 5% phenyl-substituted polysiloxane phase is often a good starting point for screening unknown samples. chromatographyonline.com For analytes with lone pair electrons, such as halogenated compounds, a stationary phase like Rtx®-200, which contains fluorine pendant groups, can offer high selectivity. gcms.cz
Column Dimensions (Length, ID, Film Thickness):
Length: Longer columns provide more theoretical plates and thus better separation efficiency, which is necessary for complex mixtures containing numerous components. numberanalytics.comchromatographyonline.com
Internal Diameter (ID): Narrower columns generally yield better separation efficiency due to reduced band broadening. numberanalytics.comchromatographyonline.com
Film Thickness: Thicker films increase retention and are suitable for highly volatile compounds, while thinner films are better for high molecular weight or less volatile analytes to minimize elution time and phase bleed at high temperatures. gcms.czchromatographyonline.com
The following table summarizes general guidelines for GC column selection for separating halogenated aromatic compounds.
| Parameter | Guideline for Halogenated Aromatics | Rationale |
| Stationary Phase Polarity | Mid-polarity (e.g., 5% Phenyl, 50% Phenyl) | Balances interactions for a wide range of halogenated compounds. chromatographyonline.com Phases with fluorine groups can increase selectivity. gcms.cz |
| Column Length | 30 m - 60 m | Provides sufficient resolution for complex environmental or industrial samples. chromatographyonline.com |
| Column ID | 0.25 mm - 0.32 mm | Offers a good balance between efficiency and sample loading capacity. numberanalytics.com |
| Film Thickness | 0.25 µm - 1.0 µm | Thicker films for more volatile components, thinner for less volatile to optimize retention and peak shape. gcms.czchromatographyonline.com |
Pyrolysis-Gas Chromatography (Py-GC) is a powerful analytical technique used to study the thermal decomposition of complex, non-volatile materials. wikipedia.org In this method, the sample is heated rapidly to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. wikipedia.orgyoutube.com These fragments are then introduced into a gas chromatograph for separation and subsequent detection, typically by mass spectrometry (Py-GC-MS). pnnl.govndsu.edu
This technique is particularly useful for:
Characterizing Polymers and Composite Materials: Py-GC-MS can analyze materials that are not suitable for direct injection into a GC. pnnl.gov
Degradation Studies: By analyzing the pyrolyzates (the fragments formed during pyrolysis), researchers can gain insight into the thermal degradation pathways of a compound. ndsu.edu For a substance like 1-Chloro-3-ethyl-2-fluorobenzene, Py-GC-MS could be used to study its decomposition products under various thermal stress conditions, providing valuable information about its environmental fate and potential transformation products.
Environmental Analysis: Py-GC-MS is applied in environmental science to identify microplastics and characterize natural organic matter in soils and sediments. pnnl.gov
The process involves rapid heating (e.g., 600–1000 °C) which cleaves the molecule at its weakest bonds. wikipedia.org The resulting chromatogram, or pyrogram, serves as a "fingerprint" that can be used for material identification or for detailed structural elucidation of the original substance by identifying the individual fragments. wikipedia.org
While GC is often the method of choice for volatile aromatics, High-Performance Liquid Chromatography (HPLC) provides a robust alternative, particularly for less volatile or thermally unstable halogenated compounds. rsc.org Reversed-phase (RP) HPLC is a common approach for separating aromatic compounds. chromforum.org
For halogenated aromatics, specialized columns can enhance separation. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, for instance, can offer different selectivity compared to standard C18 columns due to different pi-pi interactions with the aromatic ring. chromforum.orgchromatographyonline.com The separation of aromatic hydrocarbons is typically achieved by adjusting the amount of organic modifier (like acetonitrile) in the mobile phase. sielc.com For challenging separations of isomers or closely related compounds, adjusting parameters like column temperature or mobile phase pH can modify selectivity and improve resolution. chromforum.orgsielc.com
A study focused on quantifying industrial pollutants, including monochlorobenzene and dichlorobenzene isomers, developed a direct HPLC method using both diode-array (DAD) and fluorescence (FLD) detectors, demonstrating the technique's utility for monitoring these contaminants in aqueous samples with minimal preparation. wur.nl
Recent research has focused on leveraging subtle intermolecular forces to achieve highly selective separations. One such force is the halogen-π (X-π) interaction, an attractive interaction between the electron-poor region of a covalently bonded halogen atom and an electron-rich π-system, such as an aromatic ring. rsc.orgnih.govnih.gov
This interaction has been exploited in HPLC to separate halogenated benzene (B151609) isomers. rsc.org A study demonstrated that using a C70-fullerene coated stationary phase in normal-phase HPLC resulted in stronger retention for halogenated benzenes as the number of halogen substitutions increased. rsc.orgnih.gov The strength of this X-π interaction was found to increase with the size and polarizability of the halogen atom, in the order of F < Cl < Br < I. rsc.orgnih.govnih.gov This indicates that the chlorine and fluorine atoms in this compound would contribute differently to its retention on such a specialized column.
The table below illustrates the relative strength of halogen-π interactions, which can be exploited for chromatographic separation.
| Halogen | Polarizability (ų) | Relative X-π Interaction Strength |
| Fluorine (F) | 0.56 | Weakest |
| Chlorine (Cl) | 2.18 | Moderate |
| Bromine (Br) | 3.05 | Strong |
| Iodine (I) | 4.91 | Strongest |
This table presents a generalized trend. The actual interaction strength in a specific system depends on multiple factors. rsc.orgnih.gov
By understanding and utilizing these halogen-π interactions, it is possible to develop highly selective HPLC methods for the challenging separation of isomeric and structurally similar aromatic halides. rsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) for Aromatic Halides
Hyphenated Techniques (e.g., GC-MS, TGA-MS/FTIR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.
GC-MS: As previously mentioned, the coupling of Gas Chromatography with Mass Spectrometry is a cornerstone of organic environmental analysis. It combines the excellent separation power of GC for volatile compounds with the definitive identification capabilities of MS. numberanalytics.com For analyzing halogenated benzenes in complex matrices like crude oil, headspace sampling (HS) can be coupled with GC-MS to isolate volatile analytes and protect the analytical column from non-volatile matrix components. researchgate.net
TGA-MS/FTIR: Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature, providing information on thermal stability and decomposition. filab.fr When the evolved gases from the TGA are transferred to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer, the chemical identity of the decomposition products can be determined in real-time. filab.framericanlaboratory.com
TGA-FTIR: This coupling provides information about the functional groups of the evolved gases, as FTIR is excellent for identifying different types of chemical bonds. americanlaboratory.com
TGA-MS: This provides the molecular weight of the evolved fragments, offering high sensitivity and the ability to detect non-IR active gases. tainstruments.com
Simultaneous TGA-MS-FTIR: In some advanced setups, the evolved gas stream is split and analyzed simultaneously by both MS and FTIR, providing complementary data for a more complete picture of the thermal degradation process. tainstruments.com
For a compound like this compound, TGA coupled with evolved gas analysis (EGA) could provide a detailed profile of its thermal decomposition, identifying the temperatures at which it degrades and the specific gaseous species (e.g., HCl, HF, organic fragments) that are released. americanlaboratory.com
Method Development for Trace Analysis in Environmental or Synthetic Samples
The detection and quantification of trace levels of "this compound" in complex matrices, such as environmental water and soil or in synthetic reaction mixtures, necessitates the development of highly sensitive and selective analytical methods. Due to its anticipated volatility and halogenated nature, gas chromatography (GC) coupled with a sensitive detector is the most probable analytical approach. Method development would focus on optimizing sample preparation to efficiently extract and concentrate the analyte, followed by chromatographic separation and detection.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to isolate "this compound" from interfering matrix components and pre-concentrate it to meet the detection limits of the analytical instrument.
For Environmental Water Samples:
Purge-and-Trap (P&T): This is a standard and highly effective technique for volatile organic compounds (VOCs) in aqueous matrices, as outlined in EPA Method 5030C. epa.gov An inert gas (e.g., nitrogen or helium) is bubbled through the water sample, stripping the volatile "this compound" from the liquid phase. The purged analyte is then trapped on a sorbent material (e.g., a combination of Tenax, silica (B1680970) gel, and charcoal). Subsequently, the trap is rapidly heated to desorb the analyte into the GC system. jst.go.jpclu-in.org For compounds with some water solubility, heating the sample during the purging process can enhance recovery. epa.gov
Liquid-Liquid Extraction (LLE): This classic extraction method involves partitioning the analyte from the aqueous sample into a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane). The choice of solvent is crucial for maximizing extraction efficiency. While effective, LLE can be labor-intensive and may require a concentration step, which can lead to the loss of volatile analytes.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. For a compound like "this compound," a fiber with a non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), would likely be effective. The fiber is exposed to the headspace above the water sample or directly immersed in it, and the analyte partitions onto the fiber coating. The fiber is then transferred to the hot GC inlet for thermal desorption and analysis. researchgate.net
For Soil and Sediment Samples:
Methanol (B129727) Extraction: Based on EPA Method 5035, this technique involves adding a known weight of the soil sample to a vial containing methanol. The methanol extracts the VOCs from the soil matrix. An aliquot of the methanol extract is then analyzed, often by P&T or direct injection into the GC. This method is generally robust for recovering VOCs from solid matrices.
Headspace Analysis: In static headspace analysis, the soil sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the headspace gas. A portion of this gas is then injected into the GC. This method is simpler than extraction but may be less sensitive for trace-level analysis.
For Synthetic Samples:
Direct Injection/Dilution: If the concentration of "this compound" in a synthetic reaction mixture is sufficiently high, a simple dilution with a suitable solvent (e.g., hexane or methanol) followed by direct injection into the GC may be adequate. This approach minimizes sample handling and potential for analyte loss.
Chromatographic Separation
Gas chromatography is the ideal technique for separating "this compound" from other components in the extracted sample.
Column Selection: A non-polar or medium-polarity capillary column is recommended. A common choice for VOC analysis is a column with a stationary phase of 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5 or equivalent). These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. jst.go.jphpst.cz For enhanced separation from potential isomers, a more polar column could be evaluated.
GC Oven Program: A temperature-programmed oven is essential to ensure good peak shape and resolution. The program would typically start at a low temperature to trap the volatile analytes at the head of the column, followed by a gradual temperature ramp to elute the compounds based on their boiling points and interactions with the stationary phase.
Detection and Characterization
The choice of detector is crucial for achieving the required sensitivity and selectivity.
Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) is the gold standard for the identification and quantification of organic compounds. researchgate.netshimadzu.com In full-scan mode, the mass spectrometer provides a fragmentation pattern that can be used to confirm the identity of "this compound." For trace-level quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. shimadzu.comshimadzu.com Based on the structure of "this compound," characteristic fragment ions would be expected from the loss of the ethyl group, chlorine, and fluorine atoms. The molecular ion peak would also be a key identifier.
Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds and would be an excellent choice for the trace analysis of "this compound." However, it is a non-specific detector and would require careful chromatographic separation to avoid co-elution with other halogenated compounds. jst.go.jp
Photoionization Detector (PID) and Electrolytic Conductivity Detector (ELCD): These detectors can be used in series. A PID is sensitive to aromatic compounds, while an ELCD is specific for halogenated compounds. This combination can provide a high degree of selectivity. cloudfront.net
Hypothetical GC-MS Method Parameters
The following data table provides a hypothetical set of parameters for a GC-MS method for the analysis of "this compound." These parameters are based on established methods for similar volatile halogenated aromatic compounds.
| Parameter | Value/Description |
| Sample Preparation | |
| Method | Purge-and-Trap (for water) / Methanol Extraction (for soil) |
| Sample Volume/Weight | 5-25 mL (water) / 5-10 g (soil) |
| Purge Gas | Helium at 40 mL/min for 11 min |
| Purge Temperature | 40°C |
| Trap Sorbents | Tenax/Silica Gel/Charcoal |
| Desorption Temperature | 250°C for 2 min |
| Gas Chromatography | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 2 min) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM |
| Hypothetical SIM Ions | |
| Quantifier Ion | To be determined experimentally (likely the molecular ion or a major fragment) |
| Qualifier Ions | To be determined experimentally (other characteristic fragments) |
Research Findings and Characterization
The development of a robust analytical method for "this compound" would involve spiking known concentrations of a certified reference standard into blank matrices (e.g., organic-free water and soil) to determine extraction efficiency, method detection limits (MDLs), and practical quantitation limits (PQLs). The linearity of the method would be established by analyzing a series of calibration standards. Quality control samples, including laboratory control spikes and matrix spikes, would be analyzed with each batch of samples to ensure the accuracy and precision of the data.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For a molecule like 1-Chloro-3-ethyl-2-fluorobenzene, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions towards more sustainable alternatives.
Currently, the synthesis of related compounds such as 1-chloro-3-ethylbenzene (B1584093) can be achieved through methods like the Wolff-Kishner reduction of m-chloroacetophenone, which involves hydrazine (B178648) hydrate (B1144303) and a high-temperature reaction in a solvent like diethylene glycol. google.com Another approach involves the Friedel-Crafts ethylation of chlorobenzene, which can unfortunately lead to a mixture of isomers. google.com
Future synthetic strategies for this compound should prioritize atom economy, energy efficiency, and the reduction of hazardous waste. Key areas of exploration include:
Catalytic C-H Activation: Direct, late-stage functionalization of a pre-formed ethyl-fluorobenzene scaffold via catalytic C-H chlorination would represent a highly efficient route, minimizing the need for protecting groups and multiple steps.
Flow Chemistry: Utilizing microreactor technology can offer enhanced control over reaction parameters, improve safety for potentially energetic reactions, and allow for seamless integration of multiple synthetic steps. iupac.org This approach is particularly advantageous for reactions requiring precise temperature control.
Biocatalysis: The use of engineered enzymes could provide unparalleled selectivity in the halogenation and functionalization of the aromatic ring, operating under mild, aqueous conditions.
Greener Reagents: Investigating the use of less toxic and more sustainable halogenating agents and solvents will be crucial. For instance, replacing traditional solvents with ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. A spot test for detecting aromatic hydrocarbons and aryl halides has been developed using a modified Friedel-Crafts reaction with anhydrous aluminium chloride and chloroform, which aligns with the principles of green chemistry by using smaller quantities of reagents. sciepub.com
Deeper Mechanistic Understanding of Complex Transformations
The electronic properties of this compound are shaped by the interplay of the inductively withdrawing and ortho,para-directing halogen atoms and the activating ethyl group. This complexity makes it an ideal candidate for in-depth mechanistic studies of various chemical transformations.
Future research should aim to unravel the nuances of its reactivity in key reaction classes:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is typically more susceptible to nucleophilic attack than chlorine in SNAr reactions. However, the electronic and steric influence of the adjacent ethyl and chlorine substituents could modulate this reactivity. Studies focusing on concerted SNAr pathways, potentially catalyzed by organic superbases, could reveal non-traditional reaction mechanisms where a stable Meisenheimer intermediate is bypassed. nih.gov Theoretical mechanistic studies, including intrinsic reaction coordinate (IRC) calculations, will be vital to support experimental findings and differentiate between stepwise and concerted mechanisms. nih.gov
Electrophilic Aromatic Substitution: The directing effects of the three substituents will create a unique regioselectivity profile for electrophilic attack (e.g., nitration, acylation). Detailed kinetic and product studies, coupled with computational analysis, can elucidate the relative influence of each group on the reaction outcome. Understanding these substitution patterns is critical for the rational design of synthetic routes to more complex derivatives. The transformation of chlorobenzenes by soluble Mn(III) complexes, which act as strong electrophiles, provides a precedent for studying such electrophilic substitution mechanisms. researchgate.net
Cross-Coupling Reactions: As a di-haloaromatic compound, this compound is a promising substrate for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A key research challenge will be to achieve selective activation of either the C-Cl or C-F bond, enabling the stepwise introduction of different functionalities. This would open up a vast chemical space for the synthesis of novel, highly functionalized molecules.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry is an indispensable tool for modern chemical research. For this compound, the development of robust computational models can accelerate discovery and provide insights that are difficult to obtain through experimentation alone.
Future research in this area should focus on:
Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways and transition states can predict the regioselectivity and stereoselectivity of various transformations. mdpi.com This predictive power can guide experimental design, saving time and resources. For example, computational studies on the reaction of the ethylbenzene-OH adduct with O₂ and NO₂ have successfully elucidated the major reaction products and rate constants. mdpi.com
Spectroscopic Prediction: Accurately predicting spectroscopic data (e.g., NMR, IR, Raman) is crucial for the characterization of this compound and its derivatives. Advanced computational models can help in assigning complex spectra and confirming the structures of newly synthesized compounds.
Molecular Dynamics Simulations: Simulating the behavior of this molecule in different solvent environments or its interaction with biological macromolecules can provide insights into its physical properties and potential applications in materials science or medicinal chemistry.
AI and Machine Learning: The use of artificial intelligence and machine learning, trained on large datasets of chemical reactions and properties, has the potential to revolutionize the prediction of optimal reaction conditions and the discovery of novel applications for molecules like this compound. unicri.org
Innovations in Analytical Detection and Characterization of Halogenated Aromatics
The accurate detection and characterization of halogenated aromatic compounds are essential for quality control, environmental monitoring, and research. Future advancements in analytical techniques will enable more sensitive and specific analysis of this compound.
Key areas for innovation include:
Hyphenated Chromatographic Techniques: The combination of gas chromatography or liquid chromatography with high-resolution mass spectrometry (GC-MS, LC-MS) will continue to be a workhorse for the separation, identification, and quantification of this compound and its isomers or byproducts. nih.govcreative-proteomics.com Pulsed glow discharge time-of-flight mass spectrometry represents an advanced method for obtaining elemental, structural, and molecular ion information from complex mixtures. nih.gov
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, including 1H-13C HSQC, HMBC, and 19F NMR, will be indispensable for the unambiguous structural elucidation of this compound and its derivatives. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups and molecular structure. creative-proteomics.com The development of portable and more sensitive spectrometers will facilitate in-situ analysis.
Novel Sensor Technologies: Research into the development of chemical sensors, potentially based on nanomaterials or molecularly imprinted polymers, could lead to rapid and selective detection of this compound in various matrices. iupac.org
The following table summarizes key analytical techniques applicable to the characterization of halogenated aromatics:
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight, and fragmentation patterns for structural identification. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile or thermally labile compounds, high-sensitivity detection, and structural elucidation. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular skeleton, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). creative-proteomics.commdpi.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies. creative-proteomics.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantitative analysis of compounds with chromophores that absorb UV or visible light. creative-proteomics.com |
Role of this compound in Emerging Chemical Technologies and Fundamental Research
While direct applications of this compound have yet to be established, its structure suggests significant potential as a building block in several emerging areas of chemical technology and as a model system for fundamental research.
Potential future roles include:
Intermediate for Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are common precursors in the synthesis of bioactive molecules. The specific substitution pattern of this compound could be leveraged to create novel pesticides, herbicides, or pharmaceutical agents.
Monomer for High-Performance Polymers: The di-functionality of this molecule (in terms of its two halogen atoms) makes it a candidate for polymerization reactions to create novel fluorinated polymers with unique thermal, chemical, and optical properties.
Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound could serve as a starting material for the synthesis of new organic electronic materials.
Fundamental Research in Physical Organic Chemistry: The molecule provides an excellent platform to study fundamental concepts such as substituent effects, reaction mechanisms, and non-covalent interactions involving halogen atoms.
The progression of emerging technologies such as flow chemistry, artificial intelligence in chemical synthesis, and the development of novel catalytic systems will undoubtedly unlock new possibilities for the utilization of specialized molecules like this compound. iupac.orgunicri.org
Q & A
How can synthetic routes for 1-Chloro-3-ethyl-2-fluorobenzene be optimized to improve yield and purity in multi-step reactions?
Category: Advanced Synthesis & Methodology
Answer:
Optimization often involves strategic selection of precursors and reaction conditions. For halogenated aromatic systems, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are common. Computational tools like AI-driven retrosynthesis analysis (e.g., PubChem’s Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio . Key parameters include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
- Catalyst systems : Pd-based catalysts with ligands (e.g., XPhos) improve cross-coupling efficiency.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions like dehalogenation.
Validate purity via GC-MS or HPLC, and optimize workup procedures (e.g., column chromatography with hexane/ethyl acetate gradients) to isolate isomers .
What analytical techniques are most effective for distinguishing positional isomers like this compound from 1-Chloro-2-ethyl-3-fluorobenzene?
Category: Basic Characterization
Answer:
- NMR Spectroscopy : NMR is highly sensitive to substituent position. For example, the fluorine chemical shift in the 2-position (ortho to Cl) typically appears downfield (~-110 ppm) compared to meta (~-115 ppm) due to deshielding effects. NMR can resolve ethyl group splitting patterns .
- Gas Chromatography (GC) : Retention times differ due to variations in boiling points (e.g., meta-substituted isomers often have lower bp than ortho). Use polar columns (e.g., DB-WAX) for enhanced separation .
How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?
Category: Advanced Reactivity Analysis
Answer:
The ethyl group acts as an electron-donating group (EDG) via inductive effects, while chlorine and fluorine are electron-withdrawing (EWG). This creates a regiochemical bias:
- Ortho/para directors : Ethyl and fluorine (weak EWG) compete, but fluorine’s ortho/para-directing dominance may direct electrophiles to the 4- or 6-position.
- Steric hindrance : The ethyl group at C3 obstructs electrophilic attack at adjacent positions. Kinetic studies under controlled conditions (e.g., nitration at 0°C in HNO/HSO) can map reactivity trends .
What computational methods are recommended to predict the thermodynamic stability of this compound derivatives?
Category: Advanced Computational Chemistry
Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy () for substituted derivatives to compare stability. Basis sets like B3LYP/6-311+G(d,p) are reliable for halogenated aromatics.
- Conformational Analysis : Assess rotational barriers of the ethyl group using torsional potential scans. Substituent effects on aromatic ring distortion (e.g., bond angle strain) can be quantified via molecular mechanics .
How can researchers address the lack of ecological toxicity data for this compound?
Category: Basic Environmental Impact
Answer:
- QSAR Models : Use quantitative structure-activity relationship tools (e.g., EPA’s ECOSAR) to predict acute toxicity (LC) based on analogous compounds like 1-Chloro-4-fluorobenzene .
- In vitro assays : Prioritize bacterial bioluminescence (Microtox) or algal growth inhibition tests to estimate EC values. Cross-validate with Daphnia magna acute toxicity data if available .
What strategies are employed to study the potential of this compound as a pharmaceutical intermediate?
Category: Advanced Applications
Answer:
- Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., -OH, -NH) via palladium-catalyzed C–H activation. Test bioactivity in vitro (e.g., kinase inhibition assays).
- Metabolic Stability : Radiolabel the ethyl group () to track hepatic clearance in microsomal assays. Compare with fluorinated analogs to identify metabolic soft spots .
What safety protocols are critical when handling this compound in high-temperature reactions?
Category: Basic Safety & Handling
Answer:
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof equipment.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Monitor airborne levels via PID detectors (target <1 ppm) .
How can kinetic studies resolve contradictions in reported reaction rates for halogen exchange in this compound?
Category: Advanced Mechanistic Studies
Answer:
- Isotopic labeling : Substitute to track fluorine displacement rates via mass spectrometry.
- Variable-temperature NMR : Monitor reaction progress at 25–80°C to calculate activation parameters (, ).
- Competitive experiments : Compare reactivity with model substrates (e.g., 1-Chloro-2-fluorobenzene) under identical conditions to isolate steric vs. electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
